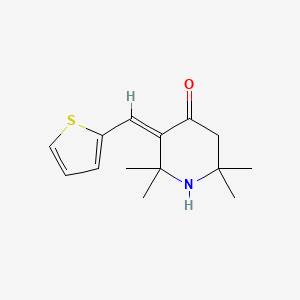
2,2,6,6-Tetramethyl-3-(2-thienylmethylene)azaperhydroin-4-one
Overview
Description
2,2,6,6-Tetramethyl-3-(2-thienylmethylene)azaperhydroin-4-one is a complex organic compound known for its unique structure and properties. This compound features a thienylmethylene group attached to a tetramethyl-substituted azaperhydroin-4-one core, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,6,6-Tetramethyl-3-(2-thienylmethylene)azaperhydroin-4-one typically involves the reaction of 2,2,6,6-tetramethyl-4-piperidone with 2-thiophenecarboxaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed for several hours to ensure complete reaction.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2,2,6,6-Tetramethyl-3-(2-thienylmethylene)azaperhydroin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The thienylmethylene group can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Electrophilic reagents such as halogens or nitrating agents.
Major Products
Oxidation: Oxidized derivatives of the thienylmethylene group.
Reduction: Reduced forms of the azaperhydroin-4-one core.
Substitution: Substituted thienylmethylene derivatives.
Scientific Research Applications
2,2,6,6-Tetramethyl-3-(2-thienylmethylene)azaperhydroin-4-one has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with metals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism by which 2,2,6,6-Tetramethyl-3-(2-thienylmethylene)azaperhydroin-4-one exerts its effects involves its interaction with specific molecular targets. The thienylmethylene group can interact with enzymes or receptors, modulating their activity. The compound’s unique structure allows it to fit into binding sites of target molecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethyl-3,5-heptanedione: Known for its use as a ligand in metal complexes.
2,2,6,6-Tetramethyl-4-piperidone: A precursor in the synthesis of various organic compounds.
Uniqueness
2,2,6,6-Tetramethyl-3-(2-thienylmethylene)azaperhydroin-4-one stands out due to its thienylmethylene group, which imparts unique chemical and biological properties
Properties
IUPAC Name |
(3E)-2,2,6,6-tetramethyl-3-(thiophen-2-ylmethylidene)piperidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NOS/c1-13(2)9-12(16)11(14(3,4)15-13)8-10-6-5-7-17-10/h5-8,15H,9H2,1-4H3/b11-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULNFEUXPXDQMKG-FLIBITNWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C(=CC2=CC=CS2)C(N1)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC(=O)/C(=C/C2=CC=CS2)/C(N1)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-{[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO]CARBONYL}PIPERIDINO)-1-ETHANONE](/img/structure/B4778620.png)
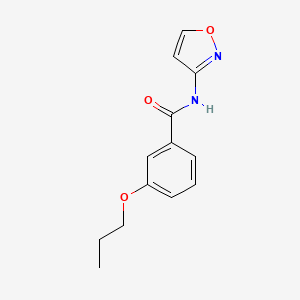
![4,7-Dimethyl-2-[(naphthalen-1-ylmethyl)sulfanyl]quinazoline](/img/structure/B4778627.png)


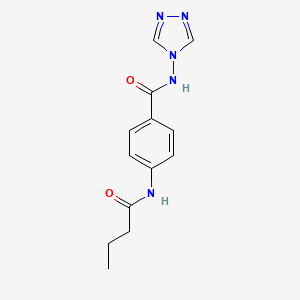
![2-[3,6-DIMETHYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]-N-(4-METHYL-2-PYRIDYL)ACETAMIDE](/img/structure/B4778669.png)
![1-(4-Tert-butylphenyl)-3-[5-[(4-chlorophenyl)sulfanylmethyl]-1,3,4-thiadiazol-2-yl]urea](/img/structure/B4778670.png)
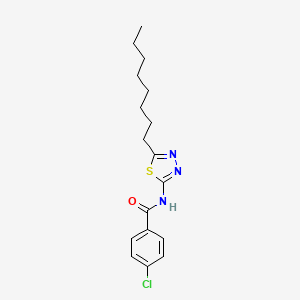
![N~2~-(5-chloro-2-methylphenyl)-N~1~-[2-(dimethylamino)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4778702.png)
![2-{[(4-methylphenyl)carbonyl]amino}-N-(prop-2-en-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4778708.png)
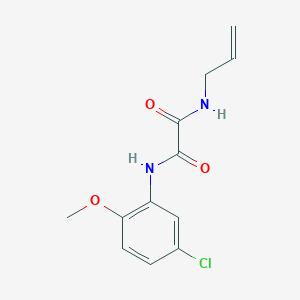
![2-{4-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}acetamide](/img/structure/B4778722.png)
![4-allyl-3-({[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}thio)-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazole](/img/structure/B4778730.png)
